N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 3-methylphenol as the primary starting materials.
Formation of Intermediate: The first step involves the reaction of 3-amino-2-methylphenol with acetic anhydride to form an intermediate compound, 3-amino-2-methylphenyl acetate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-methylphenol in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Utilizing large reactors where the starting materials are mixed and allowed to react under controlled temperature and pressure conditions.
Continuous Flow Reactors: Employing continuous flow systems where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), catalysts (e.g., iron(III) chloride).
Major Products Formed:
Oxidation Products: Corresponding oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Halogenated derivatives or other substituted products.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: It can bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide: Differing by the position of the methyl group on the phenoxy ring.
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide: Differing by the position of the methyl group on the phenoxy ring.
N-(3-Amino-2-methylphenyl)-2-(3-chlorophenoxy)-acetamide: Differing by the presence of a chlorine atom instead of a methyl group on the phenoxy ring.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(3-methylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-5-3-6-13(9-11)20-10-16(19)18-15-8-4-7-14(17)12(15)2/h3-9H,10,17H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKDXJOAOCILQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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